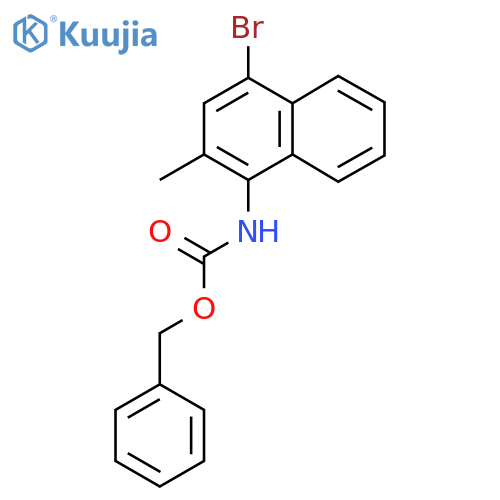

Cas no 2680745-64-4 (benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate)

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28300856

- benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate

- 2680745-64-4

-

- インチ: 1S/C19H16BrNO2/c1-13-11-17(20)15-9-5-6-10-16(15)18(13)21-19(22)23-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22)

- InChIKey: YDZLFRJNBAHLRR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C2C=CC=CC=21)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 369.03644g/mol

- どういたいしつりょう: 369.03644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 38.3Ų

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300856-0.1g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28300856-1.0g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28300856-10.0g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28300856-5g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28300856-5.0g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28300856-1g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28300856-0.25g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28300856-0.05g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28300856-0.5g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28300856-2.5g |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate |

2680745-64-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamateに関する追加情報

Research Briefing on Benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate (CAS: 2680745-64-4): Recent Advances and Applications

Benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate (CAS: 2680745-64-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing provides an overview of the latest studies and applications related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's unique structural features, including the bromo and carbamate functional groups, make it a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the role of benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate as a key intermediate in the synthesis of novel bioactive molecules. Researchers have explored its utility in the development of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent kinase inhibitors, showcasing its versatility in medicinal chemistry applications.

In addition to its synthetic applications, benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate has been investigated for its direct biological effects. Preliminary in vitro studies have indicated that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential antitumor properties. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile. These findings underscore the compound's relevance in the ongoing search for new chemotherapeutic agents.

The compound's stability and reactivity have also been subjects of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structural properties and degradation pathways. Such studies are critical for ensuring the compound's suitability in large-scale pharmaceutical production and for guiding the design of derivatives with improved efficacy and safety profiles.

Looking ahead, benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate holds promise for diverse applications in chemical biology and drug development. Ongoing research aims to expand its utility as a building block for novel therapeutics and to explore its potential in targeted drug delivery systems. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs in oncology and beyond.

2680745-64-4 (benzyl N-(4-bromo-2-methylnaphthalen-1-yl)carbamate) 関連製品

- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)

- 4225-92-7(2-Bromo-1-mesitylethanone)

- 1170494-16-2(N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide)

- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)

- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)

- 1806903-66-1(Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)

- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)

- 186792-79-0(Olanzapine 4'-N-glucuronide)

- 2228292-78-0(3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine)